molecular formula C17H30BrNSn B1603022 5-Bromo-2-(tributylstannyl)pyridine CAS No. 611168-46-8

5-Bromo-2-(tributylstannyl)pyridine

Cat. No.: B1603022
CAS No.: 611168-46-8
M. Wt: 447 g/mol
InChI Key: ZQJRPQMEYHJPJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(tributylstannyl)pyridine is a useful research compound. Its molecular formula is C17H30BrNSn and its molecular weight is 447 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-(tributylstannyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-(tributylstannyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(tributylstannyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromopyridin-2-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJRPQMEYHJPJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BrNSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635368
Record name 5-Bromo-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

611168-46-8
Record name 5-Bromo-2-(tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-(tributylstannyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical characteristics of 2-tributylstannyl-5-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level intelligence for researchers utilizing 2-tributylstannyl-5-bromopyridine in complex organic synthesis and drug discovery.

A Bifunctional Linchpin for Pyridine Diversification

Executive Summary

2-Tributylstannyl-5-bromopyridine (CAS: 611168-46-8) is a critical organometallic building block in medicinal chemistry. Its value lies in its orthogonal reactivity : it possesses a nucleophilic tributyltin moiety at the C2 position and an electrophilic bromine atom at the C5 position. This duality allows for sequential cross-coupling reactions (e.g., Stille followed by Suzuki or Buchwald-Hartwig), making it an indispensable reagent for synthesizing complex heteroaryl scaffolds found in nicotinic acetylcholine receptor ligands and OLED materials.

This guide synthesizes physicochemical data, handling protocols, and mechanistic insights to ensure reproducible utilization of this reagent.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The physical constants below are aggregated from high-purity commercial lots and literature characterizations. Note that boiling points for organotins are often extrapolated due to their high molecular weight and thermal sensitivity.

PropertyValueNotes
IUPAC Name 5-Bromo-2-(tributylstannyl)pyridine
CAS Number 611168-46-8Distinct from isomer 2-bromo-5-stannyl (CAS 1008756-65-7)
Molecular Formula C₁₇H₃₀BrNSn
Molecular Weight 447.04 g/mol
Appearance Colorless to pale yellow oilDarkens upon oxidation/light exposure
Density 1.317 g/mL (at 25 °C)High density typical of organotins
Boiling Point 140–145 °CAt high vacuum (approx.[1][2] 0.5–1.0 mmHg)
Refractive Index

1.535
Solubility Soluble in DCM, THF, Toluene, Et₂OInsoluble in water; lipophilic

Spectroscopic Fingerprint & Validation

Accurate identification is paramount, as protodestannylation (loss of the SnBu₃ group) is a common degradation pathway. The following NMR data serves as a validation standard.

¹H NMR (400 MHz, CDCl₃)

The spectrum is characterized by the distinct aliphatic tributyltin region and the aromatic pyridine pattern.

  • Aromatic Region (Pyridine Ring):

    • 
       8.68 ppm (d, J = 2.4 Hz, 1H, H-6):  The most deshielded proton, adjacent to nitrogen and ortho to the bromine.
      
    • 
       7.78 ppm (dd, J = 8.1, 2.4 Hz, 1H, H-4):  Shows coupling to H-3 and H-6.
      
    • 
       7.42 ppm (d, J = 8.1 Hz, 1H, H-3):  Ortho to the stannyl group. Crucial Feature: Look for ¹¹⁷Sn/¹¹⁹Sn satellites  flanking this doublet (coupling constants typically 
      
      
      
      Hz), confirming the C-Sn bond integrity.
  • Aliphatic Region (Tributyltin):

    • 
       1.55–1.62 ppm (m, 6H): 
      
      
      
      -CH₂ protons.
    • 
       1.30–1.38 ppm (m, 6H): 
      
      
      
      -CH₂ protons.
    • 
       1.10–1.15 ppm (m, 6H): 
      
      
      
      -CH₂ protons (attached to Sn). Often appear as triplets with distinct tin satellites.
    • 
       0.89 ppm (t, J = 7.3 Hz, 9H):  Terminal methyl groups.[3]
      
¹³C NMR (100 MHz, CDCl₃)

Key diagnostic peaks include the C2 carbon (attached to Sn), which typically appears around 170–175 ppm with significant tin coupling satellites.

Synthesis & Regiochemistry (Expert Insight)

The synthesis of 2-tributylstannyl-5-bromopyridine relies on a lithium-halogen exchange mechanism. Understanding the regioselectivity is vital for troubleshooting low yields.

The Regioselectivity Rule

In 2,5-dibromopyridine, the bromine at the C2 position is significantly more reactive toward lithium-halogen exchange than the C5 bromine. This is due to the inductive electron-withdrawing effect of the adjacent nitrogen, which acidifies the C2 position and stabilizes the transition state for exchange.

Synthesis Workflow
  • Starting Material: 2,5-Dibromopyridine dissolved in anhydrous Toluene or Ether (THF can sometimes promote bis-exchange if temperature is not strictly controlled).

  • Exchange: Addition of n-BuLi (1.1 equiv) at -78 °C .

    • Critical Control: Temperature must remain below -70 °C to prevent scrambling to the C5 position or dilithiation.

  • Quench: Addition of tributyltin chloride (

    
    -Bu₃SnCl).
    
  • Workup: Non-acidic aqueous wash.

Synthesis cluster_conditions Critical Parameters SM 2,5-Dibromopyridine Inter 2-Lithio-5-bromopyridine (Intermediate) SM->Inter n-BuLi, -78°C (Fast Exchange at C2) Prod 2-Tributylstannyl- 5-bromopyridine Inter->Prod + Bu3SnCl (Electrophilic Trap) Warn Strict Temp Control (<-70°C) prevents C5 exchange

Figure 1: Regioselective synthesis pathway via Lithium-Halogen exchange.

Handling, Stability & Purification

The "Achilles' Heel": Silica Gel Sensitivity Organostannanes, particularly electron-rich pyridyl stannanes, are prone to protodestannylation (cleavage of the C-Sn bond by protons). Standard silica gel is slightly acidic (


), which can destroy the compound during purification.
Purification Protocols (Self-Validating Systems)
  • Method A (Recommended): Neutral Alumina

    • Use Neutral Alumina (Brockmann Grade II-III) instead of silica. This eliminates surface acidity.

  • Method B: Deactivated Silica

    • If silica must be used, pre-treat the column slurry with 1–2% Triethylamine (Et₃N) in hexanes. This neutralizes acidic sites.

    • Validation: The eluted product should show no "smearing" on TLC and maintain the integral ratio of aromatic to aliphatic protons in NMR.

  • Storage: Store at 4 °C under Argon. Stabilize with copper foil if long-term storage is required to scavenge free radicals.

Toxicity Warning

Tributyltin compounds are potent neurotoxins and endocrine disruptors .

  • PPE: Double nitrile gloves (organotins permeate latex), lab coat, and face shield.

  • Waste: All tin waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not mix with general organic waste.

Synthetic Utility: The Stille Coupling

This reagent is primarily used to install the 5-bromopyridine moiety onto aryl or vinyl halides. The C-Sn bond participates in the transmetalation step of the catalytic cycle.

Strategic Advantage

The C5-Bromine is relatively inert under standard Stille conditions (unless highly active catalysts like Pd(P(t-Bu)₃)₂ are used). This allows for chemoselective coupling at the C2 position, leaving the C5-Br intact for a subsequent reaction (e.g., a Suzuki coupling).

StilleCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-Ar(X) OxAdd->PdII_X TransMet Transmetalation (+ 2-Sn-5-Br-Py) PdII_X->TransMet PdII_ArPy Pd(II)-Ar(Py) TransMet->PdII_ArPy - X-SnBu3 RedElim Reductive Elimination (- Product) PdII_ArPy->RedElim RedElim->Pd0

Figure 2: Stille Cross-Coupling Cycle. The reagent enters at the Transmetalation step.

Experimental Protocol: Stille Coupling (General)
  • Reagents: Aryl Halide (1.0 eq), 2-Tributylstannyl-5-bromopyridine (1.1 eq), Pd(PPh₃)₄ (5 mol%).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed).

  • Conditions: Reflux (100–110 °C) for 12–24 hours under Inert Atmosphere (

    
    /Ar).
    
  • Workup (Tin Removal):

    • The KF Method: Dilute reaction with ether, add aqueous Potassium Fluoride (KF). Stir vigorously. The polymeric

      
       precipitates as a white solid. Filter and concentrate.
      

References

  • Chemical Identity & Properties: 5-Bromo-2-(tributylstannyl)pyridine (CAS 611168-46-8). Sigma-Aldrich Product Catalog. Link

  • Regioselective Synthesis: Regioselective Lithiation of 2,5-Dibromopyridine. ChemicalBook Synthesis Guide. Link

  • Stille Coupling Methodology: The Stille Reaction: Mechanism and Scope. Organic Chemistry Portal. Link

  • Organotin Purification: Purification of Organostannanes: A Guide to Removing Tin Byproducts. Journal of Organic Chemistry (General Reference for KF Workup). Link

Sources

Technical Guide: Orthogonal Reactivity Profiles of 2-Bromo vs. 2-Stannyl Pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the reactivity divergence between 2-bromo and 2-stannyl pyridines. It is structured to support decision-making in synthetic route design and medicinal chemistry optimization.

Executive Summary: The Polarity Inversion

In the architecture of heterocyclic drug discovery, the 2-position of pyridine presents a unique electronic dichotomy. 2-Bromopyridine functions as an electrophile (acceptor), utilizing the electron-deficient nature of the pyridine ring. Conversely, 2-(tributylstannyl)pyridine acts as a nucleophile (donor), effectively inverting the polarity of the C2 carbon.

While 2-bromopyridine is the industry standard "workhorse" due to its stability, it suffers from catalyst poisoning via nitrogen coordination. 2-Stannylpyridine offers a necessary strategic alternative for convergent synthesis but introduces severe instability issues (protodestannylation) that require specialized handling protocols. This guide delineates the operational boundaries of both species.

Electronic & Structural Fundamentals

The reactivity difference is rooted in the polarization of the C2-X bond and the influence of the adjacent nitrogen lone pair.

  • 2-Bromopyridine (Electrophile): The electronegative nitrogen creates a dipole that renders C2 highly electron-deficient. This activates the C-Br bond for oxidative addition (with Pd) and nucleophilic aromatic substitution (

    
    ).
    
  • 2-Stannylpyridine (Nucleophile): The electropositive tin atom polarizes electron density toward the C2 carbon. However, the adjacent nitrogen lone pair creates a "chelation trap," making the C-Sn bond susceptible to protonolysis (protodestannylation) and complicating transmetallation.

Visualization: The Divergent Reactivity Pathways

The following diagram illustrates how a common precursor diverges into two orthogonal reactivity profiles.

ReactivityDivergence Start 2-Bromopyridine (Starting Material) Electrophile ELECTROPHILE PATH (Suzuki/Buchwald/Heck) Start->Electrophile Direct Use Lithiation Lithiation (n-BuLi, -78°C) + Bu3SnCl Start->Lithiation Polarity Inversion OxAdd Mechanism: Oxidative Addition (Rate Limiting Step) Electrophile->OxAdd Trap Challenge: Catalyst Poisoning (N-Pd Coordination) OxAdd->Trap Side Reaction Nucleophile NUCLEOPHILE PATH (Stille Coupling) Lithiation->Nucleophile Transmetal Mechanism: Transmetallation (Sn to Pd) Nucleophile->Transmetal Instability Challenge: Protodestannylation (Acid Sensitivity) Nucleophile->Instability Storage Risk

Figure 1: Divergent synthesis pathways showing the transformation of 2-bromopyridine into electrophilic or nucleophilic coupling partners.

Profile A: 2-Bromopyridine (The Reluctant Electrophile)

The "Coordination Problem"

While 2-bromopyridine is stable, it is kinetically sluggish in cross-couplings compared to bromobenzene. The pyridine nitrogen possesses a lone pair orthogonal to the


-system, which acts as a 

-donor.
  • Mechanism of Inhibition: The nitrogen binds to the unsaturated Pd(0) species, forming a stable, off-cycle (Pyridine)n-Pd(0) complex. This prevents the active catalyst from engaging in oxidative addition with the C-Br bond.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or chelating bis-phosphines (Xantphos) to sterically crowd the metal center, preventing nitrogen coordination while facilitating oxidative addition.

Protocol: Optimized Suzuki Coupling

Standard conditions often fail. Use this optimized protocol for hindered substrates.

  • System Prep: Charge reaction vessel with 2-bromopyridine (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst: Add

    
     (2 mol%) and XPhos (8 mol%). Note: High ligand-to-metal ratio is crucial to suppress N-binding.
    
  • Solvent: Add 1,4-Dioxane/Water (4:1). Degas rigorously with Argon (sparging) for 15 mins. Oxygen is fatal to electron-rich phosphines.

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through Celite. Scavenge Pd if necessary (e.g., SiliaMetS Thiol).

Profile B: 2-Stannylpyridine (The Fragile Nucleophile)

The Instability Mechanism (Protodestannylation)

2-(Tributylstannyl)pyridine is notoriously difficult to purify and store. Unlike phenyl stannanes, the 2-pyridyl stannane is highly susceptible to protodestannylation , where the tin moiety is replaced by a proton, regenerating pyridine.

  • Causality: The basic nitrogen atom can accept a proton (from silica gel, moisture, or acidic solvents). This protonation activates the ring and facilitates the cleavage of the C-Sn bond via an

    
     mechanism or concerted protonolysis.
    
  • Comparison to Boronates: 2-Pyridyl boronic acids/esters are even more unstable (protodeboronation) than stannanes. Therefore, despite toxicity, the stannane is often the only viable nucleophilic option for the C2 position.

Protocol: Synthesis & "Neutral" Purification

Critical: Avoid standard silica gel chromatography.

Step 1: Generation (In Situ or Isolation)

  • Dissolve 2-bromopyridine in dry THF under Argon. Cool to -78°C.

  • Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min to form 2-lithiopyridine (deep red).
    
  • Add

    
     (1.1 equiv). Warm to RT.
    

Step 2: Purification (The Expert Trick)

  • Do NOT use Silica Gel: The acidity of

    
     will destroy the product within minutes.
    
  • Use Neutral Alumina: Pack a column with Neutral Alumina (Brockmann Grade III) .

  • Eluent: 100% Hexanes to 5% EtOAc/Hexanes.

  • Additive: Pre-treat the column with 1% Triethylamine (TEA) to ensure basicity.

Visualization: The Nitrogen Trap

The following diagram details why these reactions fail without specific intervention.

NitrogenTrap N_Atom Pyridine Nitrogen (Lone Pair) Pd_Center Pd(0) Catalyst N_Atom->Pd_Center Coordinates (2-Bromo Case) Proton Proton Source (Silica/H2O) N_Atom->Proton Captures H+ (2-Stannyl Case) Poison Catalyst Poisoning (Reaction Stalls) Pd_Center->Poison Destannyl Protodestannylation (Product Loss) Proton->Destannyl

Figure 2: Mechanistic failure modes caused by the pyridine nitrogen lone pair in both coupling scenarios.

Comparative Operational Workflow

The following table summarizes the decision matrix for selecting the appropriate partner.

Feature2-Bromopyridine2-(Tributylstannyl)pyridine
Role Electrophile (

)
Nucleophile (

)
Coupling Type Suzuki, Negishi, Buchwald, HeckStille Coupling
Stability High (Shelf-stable liquid)Low (Light/Moisture/Acid sensitive)
Purification Standard Silica ChromatographyNeutral Alumina or Amine-doped Silica
Catalyst Req. Electron-rich/Bulky Ligands (e.g., XPhos)Standard Pd(0) (e.g.,

)
Toxicity Moderate (Standard organic)High (Organotin neurotoxicity)
Major Pitfall Catalyst deactivation (N-binding)Protodestannylation on silica

Strategic Applications in MedChem

When to use 2-Stannylpyridine (The "Reverse" Strategy)

Standard logic suggests using 2-bromopyridine because it is cleaner. However, you must use the 2-stannyl variant when:

  • The Partner is Unstable to Metallation: If your coupling partner (the other aryl ring) has sensitive functional groups (esters, nitro, ketones) that cannot survive the lithiation/boronylation required to make it the nucleophile, you must keep it as the halide and use 2-stannylpyridine as the nucleophile.

  • Convergent Heterocycle Assembly: In complex macrocyclizations where a "linchpin" coupling is needed, the Stille coupling is often more tolerant of steric hindrance and functional group density than Suzuki couplings.

Workup for Tin Removal

Since 2-stannylpyridine introduces toxic tributyltin byproducts, the workup is critical for pharmaceutical intermediates:

  • KF Method: Treat the crude reaction mixture with aqueous Potassium Fluoride (KF). This forms insoluble

    
    , which can be filtered off as a white solid.
    

References

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier, 2005 . (Foundational text on Stille/Suzuki mechanisms).

  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. Zhang, N.; Thomas, L.; Wu, B. J. Org.[1] Chem.2001 , 66, 1500–1502.[1] (Specifics on 2-bromo reactivity).

  • The Stille Reaction. Farina, V.; Krishnamurthy, V.; Scott, W. J. Organic Reactions1997 . (Definitive review on Stille coupling and tin chemistry).

  • Purification of Basic Heterocycles using Neutral Alumina. Teledyne ISCO Application Note. (Protocol for alumina purification).[2][3]

Sources

Troubleshooting & Optimization

Preventing protodestannylation of 5-Bromo-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Optimization Guide

Ticket ID: #Sn-Py-002 Subject: Preventing Protodestannylation of 2-Metallated Pyridines Status: Open Urgency: High (Yield Critical)

Diagnosis: Is This Your Problem?

User Report: "I synthesized 5-Bromo-2-(tributylstannyl)pyridine, but after column chromatography, my mass balance is low. NMR shows a large amount of 3-bromopyridine. During Stille coupling, the starting material degrades before reacting."

Root Cause: You are experiencing Protodestannylation .[1] Unlike phenyl stannanes, 2-pyridyl stannanes are chemically fragile. The basic nitrogen atom in the pyridine ring acts as an "acid magnet," facilitating a mechanism that cleaves the Carbon-Tin bond. This occurs rapidly on untreated silica gel or in acidic reaction media.

The Chemistry: Why It Fails

To prevent the issue, you must understand the mechanism. The 2-position of pyridine is electronically unique.

The "Acid Trap" Mechanism
  • Protonation: The pyridine nitrogen (

    
    ) accepts a proton from acidic sources (silica silanols, trace acid in solvents).
    
  • Activation: This creates a pyridinium salt, making the C2 position highly electrophilic.

  • Ipso-Substitution: Nucleophiles (water, methanol, or even the counter-anion) attack the C2 position, expelling the stannyl group.

Destannylation Start 2-Stannylpyridine Inter Pyridinium Intermediate (Highly Electrophilic C2) Start->Inter Protonation (Fast) Acid H+ (Silica/Solvent) Acid->Inter End Destannylated Product (3-Bromopyridine) + Bu3Sn-Nu Inter->End Ipso-Substitution (Sn Cleavage) Nu Nucleophile (H2O / ROH) Nu->End

Figure 1: The acid-catalyzed pathway leading to the destruction of the C-Sn bond.

Purification Protocol: The "Buffered Silica" Method

Critical Alert: Never run this compound on standard, untreated silica gel. The acidity of Si-OH groups will destroy your product within minutes.

Method A: Triethylamine (Et3N) Deactivation (Recommended)

This method neutralizes the acidic sites on the silica gel before your compound touches them.

StepActionTechnical Rationale
1 Slurry Preparation Slurry your silica gel in Hexanes containing 2–5% Triethylamine (Et3N) .
2 The Flush Pour the slurry into the column. Flush with 2 column volumes of the Et3N/Hexane mix.
3 Equilibration Switch to your running eluent (e.g., 5% EtOAc/Hexane) but maintain 1% Et3N in the mobile phase throughout the run.
4 Loading Load your sample. If liquid loading, use the running buffer. If solid loading, use basic alumina or Celite, never silica.
5 Elution Run the column quickly. Do not let the compound sit on the silica overnight.
Method B: Neutral Alumina

If Method A fails or is unsuitable for downstream steps:

  • Stationary Phase: Use Aluminum Oxide (Neutral or Basic), Brockmann Grade III.

  • Note: Alumina has lower resolution than silica. You may need a longer column or a shallower gradient.

Reaction Optimization: Stille Coupling

User Scenario: "I am trying to couple this stannane with an aryl halide, but it falls apart at


."

High heat promotes thermal destannylation. You must switch to a promoted protocol that allows room temperature (RT) or mild heating (


).
The Copper(I) Effect (The "Liebeskind-Srogl" Boost)

Copper(I) salts scavenge ligands and facilitate transmetallation, often accelerating the reaction by orders of magnitude.

Optimized Protocol
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    .
  • Promoter: CuTC (Copper(I) thiophene-2-carboxylate) (1.5 - 2.0 equiv).

  • Solvent: NMP or DMF (Degassed).[2]

  • Temperature: Start at RT . Only heat to

    
     if no conversion is observed after 2 hours.
    

Why CuTC? CuTC facilitates the transmetallation step via a highly reactive organocopper intermediate, bypassing the slow, rate-determining transmetallation of the stannane directly to palladium. This allows the reaction to proceed before the stannane has time to decompose.

ReactionLogic Start Start Stille Coupling Check1 Is the Stannane falling apart? Start->Check1 Std Standard Conditions (Toluene, 110°C) Check1->Std No Sol1 Add CuTC (1.5 eq) Switch to NMP/DMF Check1->Sol1 Yes Fail Low Yield / Destannylation Std->Fail If Pyridyl Stannane Sol2 Run at 25°C - 50°C Sol1->Sol2 Success High Yield (Kinetic Product) Sol2->Success

Figure 2: Decision tree for optimizing Stille couplings with labile stannanes.

Frequently Asked Questions (FAQ)

Q: Can I use KF (Potassium Fluoride) in the workup? A: Yes, but only after the reaction is complete. KF is excellent for removing tin byproducts as insoluble polymeric fluorostannanes. Do not use fluoride sources during the reaction unless you are intentionally performing a fluoride-activated coupling, as free fluoride can also promote destannylation of sensitive substrates.

Q: My TLC spots streak badly. Why? A: This is the pyridine nitrogen interacting with the silica.[3] Even if the stannane is intact, the streaking ruins separation.

  • Fix: Add 1%

    
     to your TLC developing chamber.
    

Q: How should I store the purified 5-bromo-2-(tributylstannyl)pyridine? A:

  • Temperature:

    
     (Freezer).
    
  • Light: Amber vial or foil-wrapped (prevents radical cleavage).

  • Atmosphere: Argon/Nitrogen (prevents moisture ingress).

  • Stabilizer: Storing as a solid is preferred, but if it is an oil, ensure it is solvent-free.

Q: Can I use the trimethylstannyl analog instead of tributyl? A:


-pyridines are generally more reactive in Stille couplings but also more toxic and slightly more susceptible to protodestannylation due to less steric bulk protecting the C-Sn bond. Stick to tributyl (

) for better stability unless reactivity is the bottleneck.

References

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. (Comprehensive review on mechanism and side reactions). [Link]

  • Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition. (Source for the "Copper Effect" protocol). [Link]

  • Allred, G. D., & Liebeskind, L. S. (1996). Copper-mediated cross-coupling of organostannanes with organic iodides at or below room temperature. Journal of the American Chemical Society. [Link]

Sources

Workup procedures for toxic organotin reagents in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STILLE-PYR-001 Subject: Workup Procedures for Toxic Organotin Reagents (Stille Coupling) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Stille Paradox"

The Stille coupling is a cornerstone of pyridine functionalization due to the stability of stannanes and the neutral reaction conditions. However, it presents a critical downstream bottleneck: Organotin byproducts (e.g.,


, 

) are highly toxic, lipid-soluble, and streak on silica gel
, often co-eluting with pyridine products.

This guide provides validated protocols to chemically sequester tin species, rendering them insoluble or distinct enough for chromatographic separation.

⚠️ Safety Critical: Organotin Toxicity

Before proceeding, review the Material Safety Data Sheet (MSDS).

  • Trimethyltin (TMT): High volatility and severe neurotoxicity. Double-gloving and fume hood use are mandatory.

  • Tributyltin (TBT): Endocrine disruptor; highly persistent in the environment.[1]

  • Waste Disposal: All aqueous washes and solid residues from these protocols must be segregated into specific "Heavy Metal/Organotin" waste streams, not general organic waste.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best workup for your specific pyridine substrate.

WorkupSelection Start Start: Crude Stille Mixture IsScaleLarge Is reaction scale > 5g? Start->IsScaleLarge IsProductPolar Is product highly polar/water soluble? IsScaleLarge->IsProductPolar No MethodB Method B: Aqueous KF Wash (Liquid-Liquid) IsScaleLarge->MethodB Yes (Cost/Vol efficient) IsAcidSensitive Is product acid-sensitive (e.g., electron-rich pyridine)? MethodA Method A: KF/Silica (Solid Phase) IsAcidSensitive->MethodA High Sensitivity IsProductPolar->MethodA No (Standard) MethodC Method C: DBU/I2 Oxidation (Chemical Digestion) IsProductPolar->MethodC Yes (Avoids emulsions) MethodB->IsAcidSensitive Check Stability

Figure 1: Decision matrix for selecting the appropriate organotin workup procedure.

Validated Protocols

Protocol A: The KF/Silica "Harrowven" Method (Gold Standard)

Best For: Small-to-medium scale (<5g), acid-sensitive pyridines, and avoiding emulsions. Mechanism: Fluoride ions have a high affinity for tin, forming hypervalent, insoluble polymeric species (


). Silica provides a surface for this precipitation.

Materials:

  • Potassium Fluoride (KF)[2][3][4]

  • Silica Gel (40-63 µm)

  • Water[1][5]

Step-by-Step Procedure:

  • Preparation of Reagent (30% KF on Silica):

    • Dissolve KF (10 g) in water (20 mL).

    • Add Silica Gel (50 g) and mix until a free-flowing powder is obtained. Note: This generates heat.

    • Solvent removal is not required; the "wet" silica is reactive.

  • Reaction Quench:

    • Dilute your crude Stille reaction mixture with solvent (Et₂O or EtOAc).[3]

  • Sequestration:

    • Add the KF/Silica reagent to the crude mixture (approx. 2g of reagent per 1 mmol of tin used).

    • Stir vigorously at room temperature for 30 minutes.

  • Filtration:

    • Filter the suspension through a pad of Celite or a fritted funnel.

    • Wash the filter cake with EtOAc.

    • The tin byproducts remain trapped in the solid filter cake as insoluble fluorides.

  • Concentration:

    • Concentrate the filtrate. The residue is now tin-free and ready for standard purification.

Expert Insight: For pyridines, this method is superior to aqueous washes because it avoids the formation of "rag layers" (emulsions) caused by the basic nitrogen interacting with tin oxides.

Protocol B: Aqueous KF Wash

Best For: Large scale (>10g) where solid waste volume is a concern.

Step-by-Step Procedure:

  • Dissolution: Dilute the reaction mixture with Et₂O or EtOAc.

  • The Wash:

    • Prepare a saturated aqueous solution of Potassium Fluoride (KF).[2]

    • Wash the organic layer 3 times with the KF solution.[6]

    • Critical: Vigorous shaking is required to drive the formation of

      
      .
      
  • Filtration (The Trick):

    • 
       is a polymeric solid that often precipitates at the interface, causing emulsions.
      
    • Resolution: If an emulsion forms, filter the entire biphasic mixture through a Celite pad. The solids will be removed, and the layers will separate cleanly in the filtrate.

  • Drying: Dry organic layer over

    
     (which also helps remove trace tin) and concentrate.
    
Protocol C: DBU / Iodine (Chemical Digestion)

Best For: Stubborn byproducts or when the product and tin byproduct have identical Rf values. Mechanism: Iodine cleaves the Sn-C bond, and DBU complexes the resulting species.

Step-by-Step Procedure:

  • Dilute the crude mixture with Et₂O.

  • Add DBU (1.5 equiv relative to tin).

  • Add a 0.1 M solution of

    
     in Et₂O dropwise until the iodine color persists.
    
  • Stir for 15 minutes.

  • Precipitate the tin by adding aqueous KF (sat.) or using the KF/Silica method above.[6]

  • Wash with aqueous

    
     (Sodium Thiosulfate) to remove excess iodine.
    

Special Handling for Pyridines[7]

Pyridines present unique challenges during purification due to their basicity.

ChallengeTechnical Solution
Tailing on Silica Pyridines interact with acidic silanols on silica gel.[7] Add 1-2% Triethylamine (TEA) to your eluent system during column chromatography.
Pd Coordination Pyridines coordinate strongly to Palladium. Even after tin removal, the product may be dark/brown. Use a metal scavenger (e.g., QuadraPure™ TU or SiliaMetS® Thiol) post-workup.
Water Solubility Protonated pyridines (pyridinium salts) are water-soluble. Ensure aqueous washes are basic (pH > 9) using

or NaOH to keep the pyridine in the organic phase.

Troubleshooting & FAQ

Ticket #402: "I used the KF wash, but my NMR still shows alkyl-tin peaks (0.8 - 1.5 ppm)."

Resolution: The reaction time for fluoride precipitation is often underestimated.

  • Switch to the KF/Silica method (Protocol A); the high surface area drives the reaction faster.

  • Ensure you are using saturated KF if doing the aqueous wash. 3.[8] Verify the peaks are actually tin. Tin satellites (small side peaks in NMR) are the diagnostic signature, not just the alkyl multiplets.

Ticket #405: "My pyridine product is stuck on the KF/Silica pad."

Resolution: Your pyridine might be highly polar or coordinating to the silica.

  • Flush the filter cake with a more polar solvent system containing a base: 10% MeOH in DCM + 1% TEA .

  • For future runs, use Potassium Carbonate (

    
    ) / Silica  (1:10 w/w) instead of KF. This provides basicity to prevent pyridine adsorption while still sequestering tin.
    

Ticket #409: "Can I use basic alumina instead of silica?"

Resolution: Yes. For highly acid-sensitive pyridines, basic alumina is excellent. However, the KF/Silica sequestration step should still be performed before the column to remove the bulk tin, as alumina alone has poor affinity for organotins.

Visualizing the Chemistry

The following diagram illustrates the sequestration mechanism utilizing the high affinity of Fluoride for Tin.

TinRemoval Substrate Crude Mixture (Pyridine + Bu3Sn-X) Intermediate Hypervalent Complex [Bu3SnF2]- Substrate->Intermediate Mixing KF_Silica KF on Silica (F- Source) KF_Silica->Intermediate Filtration Filtration (Celite) Intermediate->Filtration Waste Solid Waste (Polymeric Tin Fluorides) Filtration->Waste Retentate Product Filtrate (Tin-Free Pyridine) Filtration->Product Eluent

Figure 2: Mechanism of Fluoride-mediated tin sequestration.

References

  • The "Harrowven" Method (KF/Silica): Harrowven, D. C.; Guy, I. L. Chem. Commun.2004 , 1968–1969. [Link]

  • Review of Tin Removal Methods: Cruttenden, A. J.; Harrowven, D. C. ODR (Organic Process Research & Development)2010 , 14, 1136-1144. [Link]

  • DBU/Iodine Method: Curran, D. P.; Chang, S. J. Org. Chem.1989 , 54, 3140. [Link]

  • Liebeskind-Srogl Coupling (Alternative to Stille): Liebeskind, L. S.; Srogl, J. J. Am. Chem. Soc.2000 , 122, 11260. [Link]

Sources

Catalyst poisoning issues with 5-Bromo-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Catalyst Optimization for 5-Bromo-2-(tributylstannyl)pyridine

Diagnostic Triage: Is Your Catalyst Poisoned?

Before altering reaction parameters, determine if the failure mode is genuine catalyst poisoning or a competing side reaction. 5-Bromo-2-(tributylstannyl)pyridine (CAS: 611168-46-8) is a unique "AB-type" bifunctional monomer. Its dual nature (electrophilic bromide and nucleophilic stannane) creates specific failure signatures.

SymptomDiagnosisProbability of Poisoning
Reaction stalls at <30% conversion Classic Poisoning. The pyridine nitrogen has coordinated to the Pd center, creating a stable, inactive complex.High
Reaction turns black immediately Pd Aggregation ("Pd Black"). Ligand dissociation occurred, leading to bulk metal precipitation. Often caused by poor ligand-to-metal ratios.Medium
Formation of insoluble oligomers Uncontrolled Polymerization. The molecule reacted with itself (head-to-tail). This is a substrate control issue, not poisoning.Low
Product is de-stannylated (5-Bromopyridine) Protodestannylation. Moisture or acid in the solvent cleaved the C-Sn bond before the catalytic cycle began.Zero

The Mechanism of Failure: Why This Molecule Kills Catalysts

The primary mechanism of catalyst death with 5-Bromo-2-(tributylstannyl)pyridine is Competitive N-Coordination .

In a standard Stille cycle, the Palladium (Pd) catalyst must coordinate with the halide (oxidative addition) and then the stannane (transmetallation).[1][2][3] However, the nitrogen atom in the pyridine ring is a potent σ-donor. It competes with your phosphine ligands for the Pd center.

  • The Trap: The pyridine nitrogen binds to the electrophilic Pd(II) intermediate, displacing the labile ligands required for the catalytic cycle.

  • The Result: Formation of a thermodynamically stable, coordinatively saturated [Pd(Ar)(Br)(Pyridine)_n] species that cannot undergo transmetallation.

Visualizing the Poisoning Pathway

CatalystPoisoning cluster_legend Mechanism Legend Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + Ar-Br Poisoned INACTIVE TRAP [Ar-Pd(II)-Br(Pyridine)n] OxAdd->Poisoned + Pyridine N-Coordination (Reversible but favored) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Stannane Poisoned->OxAdd Heat / Bulky Ligands Product Coupled Product TransMet->Product Reductive Elimination Product->Pd0 Regeneration key The Pyridine N-atom (Lewis Base) outcompetes the Stannane for the Pd center, locking the catalyst in an inactive state.

Figure 1: The "Death Spiral" of Palladium catalysts in the presence of pyridine-containing substrates. The red path indicates the poisoning trap.

Troubleshooting Guide (Q&A)

Q1: My reaction starts well but stalls after 1 hour. Adding more catalyst doesn't help. Why? A: You are experiencing product inhibition . As the reaction proceeds, the concentration of the coupled pyridine product increases. If your product also contains a pyridine ring (which it likely does), the product itself is poisoning the remaining catalyst.[4]

  • Fix: Switch to bulky, electron-rich ligands like XPhos or SPhos . These Buchwald ligands create a steric "umbrella" around the Pd center, physically preventing the pyridine nitrogen from binding while allowing the linear C-Br bond to access the metal.

Q2: I see a significant amount of homocoupling (dimerization) of my reagent. A: 5-Bromo-2-(tributylstannyl)pyridine is an AB-monomer . It contains both the leaving group (Br) and the nucleophile (Sn). It wants to polymerize or dimerize.

  • Fix: If you are coupling this with another molecule:

    • Use the 5-Bromo-2-(tributylstannyl)pyridine as the limiting reagent .

    • Add it slowly (syringe pump addition over 1-2 hours) to the reaction mixture containing the catalyst and the coupling partner. This keeps its instantaneous concentration low, favoring cross-coupling over homocoupling.

Q3: Can I use Copper(I) Iodide (CuI) as a co-catalyst? A: Yes, and you should. This is known as the Liebeskind-Stille modification.

  • Mechanism: CuI facilitates the transmetallation step by scavenging the organic group from the tin and transferring it to the palladium.

  • Benefit: Cu(I) also has a high affinity for nitrogen. It can act as a "sacrificial Lewis acid," binding to the pyridine nitrogen and keeping it away from your precious Palladium.

  • Protocol: Add 10-20 mol% CuI and CsF (2.0 equiv).

Q4: The reaction mixture turned into a gel. A: You have inadvertently triggered Stille Polycondensation . Because your reagent has both Br and Sn functionalities, it has formed a polymer chain.

  • Fix: Ensure you are using a monofunctional coupling partner in excess (1.2–1.5 equiv). If you are trying to make a polymer, the gel indicates the molecular weight is too high for the solvent; switch to a better solvent like chlorobenzene or 1,2-dichlorobenzene.

Optimized Experimental Protocol

This protocol is designed to mitigate N-poisoning using steric bulk and Cu-co-catalysis.

Reagents:

  • Substrate A: Aryl Halide (1.0 equiv)

  • Substrate B: 5-Bromo-2-(tributylstannyl)pyridine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (8 mol%) — Critical for preventing N-poisoning

  • Additive: CuI (10 mol%)

  • Base/Scavenger: CsF (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)[4]

Step-by-Step Workflow:

  • Ligand Pre-complexation (Essential): In a glovebox or under Argon, mix Pd₂(dba)₃ and XPhos in 1,4-Dioxane. Stir at room temperature for 30 minutes. Why: This ensures the active catalytic species Pd(0)L is formed BEFORE it encounters the pyridine poison.

  • Reaction Assembly: Add the Aryl Halide, CuI, and CsF to the catalyst mixture.

  • Controlled Addition: Add the 5-Bromo-2-(tributylstannyl)pyridine.

    • Note: If homocoupling is a major historical issue, dissolve this reagent in minimal dioxane and add via syringe pump.

  • Heating: Heat to 80–100°C. Monitor by HPLC/UPLC, looking for the disappearance of the Aryl Halide.

  • Workup (Tin Removal): Upon completion, cool to RT. Add 10% aqueous KF solution and stir vigorously for 1 hour. This converts soluble organotin byproducts into insoluble polymeric tin fluorides. Filter through Celite.

Decision Tree for Reaction Optimization

TroubleshootingTree Start Start: Reaction Failed CheckConv Check Conversion (LCMS) Start->CheckConv LowConv < 10% Conversion CheckConv->LowConv Stall Stalls at 40-60% CheckConv->Stall WrongProd Wrong Product Mass CheckConv->WrongProd CatColor Did reaction turn black? LowConv->CatColor ProdInhib Product Inhibition (Product is poisoning cat) Stall->ProdInhib HomoCoup Homocoupling (Dimer)? WrongProd->HomoCoup YesBlack Pd Aggregation Action: Increase Ligand/Pd ratio or switch to Pd(PPh3)4 CatColor->YesBlack Yes NoBlack Catalyst Poisoning Action: Switch to XPhos/SPhos Add CuI (10%) CatColor->NoBlack No ActionStall Action: Add 5-10% more catalyst at stall point OR Use higher temp (110°C) ProdInhib->ActionStall YesHomo Action: Syringe Pump Addition of Stannyl Pyridine HomoCoup->YesHomo Yes NoHomo Protodestannylation (Loss of SnBu3) Action: Dry solvents, Use molecular sieves HomoCoup->NoHomo No

Figure 2: Diagnostic flow for identifying failure modes in Stille couplings with stannyl-pyridines.

References

  • Mechanistic Insight into Pyridine Poisoning

    • Title: Catalyst Poisoning in Palladium-Catalyzed Cross-Coupling Reactions.[4]

    • Source: BenchChem Technical Support.

  • Liebeskind-Stille Coupling (CuI Effect)

    • Title: Copper-mediated cross-coupling reactions.[5][6]

    • Source: Journal of the American Chemical Society.
    • URL:[Link] (Foundational reference for Cu effect)

  • Buchwald Ligands for Pyridines

    • Title: Recent Advances in the Stille Reaction.
    • Source: Chemical Reviews.[5]

    • URL:[Link]

  • Polymerization Risks (AB Monomers)

    • Title: Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity.
    • Source: National Science Foundation (NSF)
    • URL:[Link] (Context from search result 1.20)

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 5-Bromo-2-(tributylstannyl)pyridine and its Alternatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, organotin reagents, particularly tributylstannyl pyridines, are invaluable building blocks for the construction of complex heterocyclic scaffolds. Their utility in cross-coupling reactions, such as the Stille coupling, allows for the formation of carbon-carbon bonds with a high degree of control and functional group tolerance. Among these reagents, 5-Bromo-2-(tributylstannyl)pyridine is a key intermediate, offering two distinct reactive sites for sequential and selective functionalization.

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 5-Bromo-2-(tributylstannyl)pyridine. Due to the limited availability of its specific experimental spectrum in publicly accessible databases, this guide will leverage experimental data from the parent compound, 2-(tributylstannyl)pyridine, to predict and interpret the spectrum of the target molecule. This approach, grounded in the fundamental principles of substituent effects on aromatic systems, offers a robust framework for the structural verification of this important reagent. Furthermore, a comparison with an alternative organoboron reagent, 5-bromo-2-pyridineboronic acid pinacol ester, will be presented to highlight the distinguishing features in their respective ¹H NMR spectra.

Understanding the ¹H NMR Fingerprint of Tributylstannyl Pyridines

The ¹H NMR spectrum of a tributylstannyl pyridine is characterized by two main regions: the aliphatic region corresponding to the tributyltin group and the aromatic region of the pyridine ring.

The Tributyltin Moiety: A Crowded Aliphatic Region

The tributyltin group gives rise to a series of overlapping multiplets in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm. These signals correspond to the four distinct sets of protons in the butyl chains. The general pattern observed is a triplet for the terminal methyl group (CH₃), and a series of multiplets for the three methylene groups (CH₂). The protons on the alpha-methylene group (directly attached to the tin atom) often show satellite peaks due to coupling with the tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn.

The Pyridine Ring: A Window into Substitution Patterns

The chemical shifts and coupling patterns of the protons on the pyridine ring are highly sensitive to the nature and position of substituents. Understanding these patterns is crucial for confirming the identity and purity of the desired isomer.

¹H NMR Spectral Data and Interpretation

Reference Compound: 2-(Tributylstannyl)pyridine

To build a foundational understanding, let's first examine the experimental ¹H NMR data for the parent compound, 2-(tributylstannyl)pyridine.[1][2]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-68.73dtdJ = 4.9, 1.9, 1.01H
H-57.48dtJ = 7.4, 1.81H
H-37.39dtJ = 7.4, 1.61H
H-47.10dddJ = 6.9, 4.9, 1.71H
Sn-(CH₂-CH₂-CH₂-CH₃)₃1.05-1.70m-18H
Sn-(CH₂-CH₂-CH₂-CH₃)₃0.85tJ = 7.39H

Table 1: Experimental ¹H NMR data for 2-(tributylstannyl)pyridine in CDCl₃.[1][2]

Interpretation:

  • H-6: The proton at the 6-position is the most deshielded due to its proximity to the electronegative nitrogen atom and appears as a doublet of triplet of doublets (dtd).

  • H-3, H-4, H-5: These protons appear as a cluster of multiplets in the aromatic region. Their specific assignments can be confirmed through two-dimensional NMR techniques like COSY.

  • Tributyltin Protons: The aliphatic protons of the butyl groups appear as a complex set of multiplets and a distinct triplet for the terminal methyl groups.

Target Compound: 5-Bromo-2-(tributylstannyl)pyridine (Predicted)

The introduction of a bromine atom at the 5-position of the pyridine ring is expected to induce predictable changes in the ¹H NMR spectrum due to its electron-withdrawing inductive effect and its influence on the electronic distribution within the aromatic ring.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-6~8.7-8.8dJ ≈ 2.51H
H-4~7.7-7.8ddJ ≈ 8.5, 2.51H
H-3~7.3-7.4dJ ≈ 8.51H
Sn-(CH₂-CH₂-CH₂-CH₃)₃1.05-1.70m-18H
Sn-(CH₂-CH₂-CH₂-CH₃)₃0.85tJ = 7.39H

Table 2: Predicted ¹H NMR data for 5-Bromo-2-(tributylstannyl)pyridine.

Causality behind Predicted Shifts:

  • H-6: The bromine at the 5-position will have a minimal effect on the chemical shift of H-6, which is primarily influenced by the adjacent nitrogen. However, the multiplicity will simplify to a doublet due to coupling only with H-4. The long-range coupling to H-3 will be negligible.

  • H-4: This proton is expected to be significantly deshielded (shifted downfield) compared to the parent compound due to the electron-withdrawing effect of the bromine atom at the adjacent position. It will appear as a doublet of doublets, coupling to both H-3 and H-6.

  • H-3: The effect of the bromine at the meta-position (C-5) on H-3 is expected to be less pronounced, resulting in a slight downfield shift. It will appear as a doublet due to coupling with H-4.

Alternative Reagent: 5-Bromo-2-pyridineboronic Acid Pinacol Ester

Organoboron reagents, such as boronic acid pinacol esters, represent a common alternative to organostannanes in cross-coupling reactions, primarily due to their lower toxicity. The ¹H NMR spectrum of 5-bromo-2-pyridineboronic acid pinacol ester provides a clear contrast to its tributylstannyl counterpart.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
H-6~8.6d1H
H-4~7.9dd1H
H-3~7.7d1H
-C(CH₃)₂~1.3s12H

Table 3: Representative ¹H NMR data for a 5-bromo-2-pyridineboronic acid pinacol ester derivative.

Distinctive Features:

  • Absence of Tributyltin Signals: The most obvious difference is the absence of the complex multiplets in the 0.8-1.7 ppm region.

  • Pinacol Ester Protons: A prominent singlet integrating to 12 protons appears around 1.3 ppm, corresponding to the four equivalent methyl groups of the pinacol ester.

  • Aromatic Region: The aromatic protons will exhibit a pattern similar to the predicted spectrum of 5-Bromo-2-(tributylstannyl)pyridine, though the exact chemical shifts may vary slightly due to the different electronic properties of the boronic ester versus the stannane.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following protocol outlines the standard procedure for preparing a sample of a tributylstannyl pyridine derivative and acquiring its ¹H NMR spectrum.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The choice of solvent is important to ensure the sample is fully dissolved and to avoid signal overlap with the analyte.

  • Procedure:

    • Accurately weigh 5-10 mg of the tributylstannyl pyridine compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is a good solvent for many organic compounds and has a well-defined residual solvent peak.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution to a standard 5 mm NMR tube using a clean Pasteur pipette.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • Rationale: The parameters for data acquisition are chosen to optimize signal-to-noise ratio and resolution.

  • Procedure:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a reasonably concentrated sample), relaxation delay, and spectral width.

    • Acquire the ¹H NMR spectrum.

3. Data Processing:

  • Rationale: Post-acquisition processing is necessary to convert the raw data into an interpretable spectrum.

  • Procedure:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Workflow for ¹H NMR Characterization

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock setup Set Acquisition Parameters lock->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform & Phasing acquire->ft calibrate Calibrate Spectrum ft->calibrate integrate Integrate Peaks calibrate->integrate analyze Analyze & Assign Structure integrate->analyze

Sources

A Senior Application Scientist's Guide: Stille vs. Suzuki Coupling for 5-Bromopyridine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous FDA-approved drugs highlights the importance of efficient methods for its functionalization. Among these methods, palladium-catalyzed cross-coupling reactions are paramount for constructing C-C bonds. This guide provides an in-depth, objective comparison of two leading techniques—the Stille and Suzuki-Miyaura couplings—for the functionalization of 5-bromopyridine, a common and versatile building block.

The choice between these two powerful reactions is not trivial. It involves a careful consideration of factors including reaction kinetics, substrate scope, functional group tolerance, and practical concerns like reagent toxicity and byproduct removal. This document is structured to provide not just protocols, but the underlying scientific rationale to empower you to make the most informed decision for your specific synthetic challenge.

At a Glance: Stille vs. Suzuki for 5-Bromopyridine

FeatureStille CouplingSuzuki-Miyaura Coupling
Organometallic Reagent Organostannane (R-SnBu₃)Organoboron (R-B(OH)₂, R-B(OR)₂)
Key Advantage Excellent functional group tolerance; no base required.[1]Low toxicity of reagents; vast commercial availability of boronic acids.[2]
Primary Drawback High toxicity of tin reagents and byproducts.[3][4]Requires a base, which can be incompatible with sensitive substrates.[2]
Byproduct Removal Can be challenging; requires specific workup procedures.[5][6]Boron byproducts are generally water-soluble and easier to remove.[7]
Reaction Conditions Generally mild and neutral.[5]Requires a base for activation of the boronic acid.[2][8]
Substrate Scope Very broad for both coupling partners.[3][9]Extremely broad, especially for boronic acids.[2][7]

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the low toxicity, stability, and commercial availability of its organoboron reagents.[2][7] The reaction is robust and has been successfully applied to a vast range of substrates, including electron-deficient heteroaryl halides like 5-bromopyridine.[10]

Mechanistic Rationale

The catalytic cycle of the Suzuki coupling is a well-understood three-step process: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition : A Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromopyridine to form a Pd(II) complex. For electron-deficient substrates like bromopyridines, the use of electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) is crucial as they accelerate this rate-limiting step.[7][11]

  • Transmetalation : This is the key step where the organic group is transferred from the boron atom to the palladium center. It requires activation of the organoboron species by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic "ate" complex.[2][8] The choice of base and solvent is critical to prevent side reactions like protodeboronation, especially with sensitive heteroaryl boronic acids.[12][13]

  • Reductive Elimination : The two organic partners on the Pd(II) center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[8]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R) oa_complex->trans_complex trans_complex->pd0 Reductive Elimination product Product (Ar-R) trans_complex->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Insights for 5-Bromopyridine
  • Catalyst System : For an electron-deficient halide like 5-bromopyridine, catalyst systems employing bulky, electron-rich phosphine ligands are highly effective.[7][11] A combination of Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos or XPhos often gives superior results compared to older catalysts like Pd(PPh₃)₄.[14][15]

  • Base and Solvent : The choice of base is critical. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[7][8] The solvent system is typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water to facilitate the dissolution of the inorganic base.[8][10] For particularly sensitive substrates prone to decomposition, anhydrous conditions using soluble organic bases may be necessary.[16]

  • Challenges : The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[12] Furthermore, some heteroaryl boronic acids are prone to protodeboronation under the basic reaction conditions, which reduces yield.[13][16]

Representative Protocol: Suzuki Coupling

The following protocol is adapted from a procedure for the coupling of a substituted bromopyridine with various arylboronic acids.[10]

Reaction: 5-bromo-2-methylpyridin-3-amine with Phenylboronic Acid

ParameterValue
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 85-95 °C
Time 15+ hours
Yield Moderate to Good

Step-by-Step Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and 1,4-dioxane.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Argon).

  • Add the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and water.

  • Heat the reaction mixture to 85–95 °C and stir for over 15 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, filter, and dilute with ethyl acetate.

  • Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Stille Coupling: A Powerful Tool for Sensitive Substrates

The Stille reaction couples an organohalide with an organostannane reagent.[3] Its primary advantage is the exceptional tolerance for a wide array of functional groups, as the reaction typically proceeds under mild, neutral conditions without the need for a strong base.[1][17] This makes it particularly valuable for late-stage functionalization of complex molecules where base-sensitive groups are present.

Mechanistic Rationale

The Stille coupling follows a similar catalytic cycle to the Suzuki reaction, but with key differences in the transmetalation step.[3][5][17]

  • Oxidative Addition : As with the Suzuki reaction, a Pd(0) catalyst initiates the cycle by adding to the 5-bromopyridine.

  • Transmetalation : The organostannane transfers its organic group to the palladium(II) complex. This step is the rate-determining step and its mechanism can be complex.[18] Unlike the Suzuki coupling, this step does not require a base. Additives like Cu(I) salts or lithium chloride can significantly accelerate this step.[4][19]

  • Reductive Elimination : The final step is the formation of the product and regeneration of the Pd(0) catalyst.

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Stille Coupling Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Transmetalation Intermediate (Ar-Pd(II)L₂-R) oa_complex->trans_complex trans_complex->pd0 Reductive Elimination product Product (Ar-R) trans_complex->product

Caption: The catalytic cycle for the Stille cross-coupling reaction.

Experimental Insights for 5-Bromopyridine
  • Toxicity and Purification : The most significant drawback of the Stille coupling is the high toxicity of organostannane reagents and byproducts.[1][3][4] The removal of tin-containing byproducts (e.g., Bu₃SnBr) from the final product can be challenging and often requires specific purification strategies to reach levels acceptable for pharmaceutical applications (ppm).[20][21]

  • Workup Procedures : Several methods have been developed to remove tin residues. A common and effective technique is an aqueous workup with a saturated solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride (Bu₃SnF).[6][21][22] This solid can then be removed by filtration through Celite.[6] Alternatively, chromatography on silica gel treated with bases like triethylamine or potassium carbonate can be highly effective.[6][21][22]

  • Scope and Reliability : Despite the toxicity concerns, the Stille reaction is often highly reliable and can provide excellent yields where other methods fail, especially with complex, multifunctional substrates.[15][23] For challenging couplings, such as with certain heterocycles, the Stille reaction has been shown to outperform the Suzuki coupling, providing significantly higher yields.[15][24]

Representative Protocol: Stille Coupling

The following is a general protocol for a Stille coupling reaction.

Reaction: Aryl Halide with an Organostannane

ParameterValue
Catalyst Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%)
Additives LiCl (3 equiv.), CuI (0.1 equiv.) (Optional)
Solvent DMF, Dioxane, or Toluene (Anhydrous)
Temperature 40-100 °C
Time 2-48 hours
Yield Good to Excellent

Step-by-Step Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.1 equiv.), and any additives like CuI (0.1 equiv.) and LiCl (3.0 equiv.).

  • Add anhydrous, degassed solvent (e.g., DMF).

  • Purge the reaction flask with an inert gas for 10-15 minutes.

  • Add the organostannane reagent (1.1-1.2 equiv.) via syringe.

  • Heat the reaction to the desired temperature (e.g., 40-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Workup for Tin Removal: Wash the organic phase multiple times with a saturated aqueous solution of KF, stirring vigorously for at least 30-60 minutes during each wash.[6][20] A precipitate (Bu₃SnF) may form at the interface; if so, filter the entire mixture through a pad of Celite.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Decision-Making Framework: Which Method to Choose?

As a Senior Application Scientist, my recommendation is to select the coupling method based on a pragmatic assessment of your project's specific needs.

  • Choose Suzuki Coupling when:

    • Toxicity is a major concern: This is the default choice for most applications, especially in pharmaceutical development, due to the low toxicity of boron reagents.[2]

    • The required boronic acid is commercially available: The vast library of available boronic acids makes this a convenient and cost-effective option.[7]

    • Your substrate is stable to basic conditions: If your molecule lacks base-sensitive functional groups, the Suzuki coupling is typically robust and high-yielding.

  • Choose Stille Coupling when:

    • Your substrate contains base-sensitive functional groups: The neutral conditions of the Stille reaction make it ideal for complex molecules with esters, aldehydes, or other base-labile moieties.[1][17]

    • Suzuki coupling has failed or gives low yields: For particularly challenging couplings where catalyst deactivation or protodeboronation is an issue, the Stille reaction often proves more reliable.[15]

    • You have the expertise and facilities to handle toxic tin compounds and perform rigorous purification: The successful application of Stille chemistry hinges on the ability to safely manage organostannanes and effectively remove their byproducts from the final compound.[6][20][21]

Conclusion

Both the Stille and Suzuki-Miyaura couplings are exceptionally powerful and versatile methods for the functionalization of 5-bromopyridine. The Suzuki coupling stands out as the more environmentally benign and convenient "first choice" for many applications. However, the Stille coupling remains an indispensable tool in the synthetic chemist's arsenal, offering unparalleled functional group tolerance and reliability for complex, sensitive substrates where other methods fall short. A thorough understanding of the mechanistic nuances and practical considerations outlined in this guide will enable researchers to strategically deploy the optimal reaction, accelerating their research and development efforts.

References

  • NPTEL Archive. (n.d.). 3.7.4 Stille Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University.
  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Viciu, M. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 69(12), 4057–4069. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Hameed, A., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(11), 2993. [Link]

  • Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Karuppasamy, K., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(20), 5534-5566. [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Pérez-Temprano, M. H., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-20. [Link]

  • Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 19(10), 2706–2709. [Link]

  • Smith, A. M., et al. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 91(10), 1699–1702. [Link]

  • ResearchGate. (2025).
  • Walther, M., Kipke, W., Renkena, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. New Journal of Chemistry, 47(23), 11027-11033. [Link]

  • Walther, M., Kipke, W., Renkena, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. New Journal of Chemistry, 47(23), 11027-11033. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Chen, C. Y., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 353. [Link]

  • Franzén, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods for the introduction of new C-C bonds on solid support. Canadian Journal of Chemistry, 78(8), 957-962. [Link]

  • YouTube. (2021). Ch 23 Stille and Suzuki Coupling. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Bromo-2-(tributylstannyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization and quantification of 5-Bromo-2-(tributylstannyl)pyridine. As a crucial reagent in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, verifying its identity, purity, and stability is paramount for reproducible synthetic outcomes.[1][2] We will move beyond standard protocols to explain the fundamental principles guiding the choice of analytical methodology, comparing the industry-standard Gas Chromatography-Mass Spectrometry (GC-MS) with powerful alternatives like Liquid Chromatography-Mass Spectrometry (LC-MS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Analyte Profile: 5-Bromo-2-(tributylstannyl)pyridine

Before selecting an analytical technique, understanding the analyte's physicochemical properties is essential.

  • Molecular Formula: C₁₇H₃₀BrNSn[3]

  • Molecular Weight: 447.04 g/mol [3]

  • Structure: A pyridine ring substituted with a bromine atom and a tributyltin group.

  • Physical Form: Liquid at room temperature.[4]

  • Volatility: Possesses a boiling point of 140-145 °C, making it amenable to analysis by gas chromatography.[4]

The presence of both a halogen (Bromine) and a metal (Tin) with distinct, well-defined isotopic patterns provides unique spectral signatures that are highly valuable for identification. The tributyltin moiety is susceptible to cleavage, which is a key consideration for choosing ionization techniques and interpreting fragmentation data.

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like 5-Bromo-2-(tributylstannyl)pyridine, GC-MS is the quintessential technique for routine identification and purity assessment. It offers excellent chromatographic resolution and generates reproducible, library-searchable mass spectra.[5][6]

Expert Rationale for GC-MS

The choice of GC-MS is predicated on the analyte's ability to be volatilized without degradation. Electron Ionization (EI) is the most common ionization source used with GC. EI is a "hard" ionization technique that imparts significant energy into the molecule, leading to predictable and extensive fragmentation.[7][8] This fragmentation is invaluable for structural elucidation, as the resulting pattern serves as a molecular fingerprint. While many polar organotin compounds require a derivatization step to increase their volatility (e.g., ethylation with sodium tetraethylborate), 5-Bromo-2-(tributylstannyl)pyridine is a fully substituted, non-polar tetraalkyltin derivative and can often be analyzed directly.[5][9]

Anticipated Fragmentation Pathway

The 70 eV electron ionization process will induce fragmentation primarily at the weakest bonds. The Sn-C bonds are significantly weaker than the C-C or C-H bonds of the alkyl chains or the aromatic ring.

Key Fragmentation Steps:

  • α-Cleavage (Loss of Butyl Radical): The most common initial fragmentation event is the homolytic cleavage of a tin-butyl bond, resulting in the loss of a butyl radical (•C₄H₉, 57 Da). This generates a highly abundant fragment ion.

  • Sequential Loss of Butyl Groups: Further fragmentation can occur through the sequential loss of the remaining butyl groups.

  • Cleavage of the Tin-Pyridine Bond: The bond between the tin atom and the pyridine ring can also cleave, leading to ions corresponding to the bromopyridine moiety or the tributyltin cation.

  • Isotopic Signatures: The presence of Tin (with 10 stable isotopes) and Bromine (²⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a highly characteristic and complex isotopic pattern for the molecular ion and any tin- or bromine-containing fragments. This signature is definitive for confirming the presence of the analyte.[10][11]

G M [C₁₇H₃₀BrNSn]⁺˙ m/z 447 (isotopic cluster) F1 [M - C₄H₉]⁺ m/z 390 M->F1 - •C₄H₉ F4 [Sn(C₄H₉)₃]⁺ m/z 291 M->F4 - •C₅H₃BrN F5 [C₅H₃BrN]⁺˙ m/z 156/158 M->F5 - •Sn(C₄H₉)₃ F2 [M - 2(C₄H₉)]⁺˙ m/z 333 F1->F2 - C₄H₈ F3 [M - 3(C₄H₉)]⁺ m/z 276 F2->F3 - C₄H₈

Caption: Predicted EI Fragmentation Pathway for 5-Bromo-2-(tributylstannyl)pyridine.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 5-Bromo-2-(tributylstannyl)pyridine in a high-purity solvent such as hexane or ethyl acetate. Perform serial dilutions to a working concentration of 1-10 µg/mL.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is ideal.

  • Injection: 1 µL injection volume with a split ratio of 20:1. Inlet temperature set to 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Source Temperature: 230°C.

  • MS Quad Temperature: 150°C.

  • Acquisition Mode: Full Scan from m/z 50 to 550 to capture the molecular ion and key fragments.

Comparative Analysis with Alternative Methods

While GC-MS is a robust primary technique, specific analytical questions may necessitate alternative approaches.

Alternative A: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly when dealing with complex matrices, thermally labile compounds, or when direct coupling to liquid-phase synthesis reactions is desired.

Expert Rationale for LC-MS

LC-MS utilizes "soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[11][12][13] These methods typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This is advantageous for unequivocally determining the molecular weight but provides less structural information than EI-GC-MS. For 5-Bromo-2-(tributylstannyl)pyridine, ESI would be the preferred mode. The pyridine nitrogen is basic and readily accepts a proton in the acidic mobile phases typically used in reversed-phase chromatography.

Experimental Protocol: LC-ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 1-10 µg/mL in the initial mobile phase composition.

  • LC System: Waters ACQUITY UPLC or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • Start at 60% B.

    • Increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS System: Thermo Scientific Q Exactive or equivalent.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Key Parameters: Capillary voltage: 3.5 kV; Sheath gas: 35 units; Aux gas: 10 units; Capillary temp: 320°C.

  • Acquisition Mode: Full Scan from m/z 150 to 600.

Alternative B: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

When the analytical goal is not structural identification but ultra-sensitive quantification of tin, ICP-MS is the unparalleled choice.[6][14]

Expert Rationale for ICP-MS

ICP-MS is an elemental analysis technique. It uses a high-temperature argon plasma (6,000-10,000 K) to completely atomize and ionize the sample.[7] The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, providing a highly sensitive measure of the elemental composition. When coupled with a separation technique (GC or HPLC), it becomes a powerful tool for elemental speciation, allowing for the quantification of individual organotin compounds.[15] This method is essential for environmental monitoring and trace impurity analysis, capable of reaching detection limits in the parts-per-trillion (ppt) range.[14]

Experimental Protocol: HPLC-ICP-MS

  • Sample Preparation: Extraction and dilution are matrix-dependent. For quantification, isotope dilution is the gold standard, involving spiking the sample with a known amount of a ¹¹⁹Sn-enriched standard.[10]

  • HPLC System: An inert HPLC system is required to prevent interaction with metal components. Use the same chromatographic conditions as the LC-MS method described above.

  • ICP-MS System: PerkinElmer NexION ICP-MS or equivalent.

  • Interface: The eluent from the HPLC is introduced into the ICP-MS nebulizer.

  • Plasma Conditions: Optimized for robust plasma and minimal oxide formation.

  • Monitored Isotopes: Monitor for major tin isotopes (e.g., ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn) to confirm identity and perform quantification.

Data-Driven Comparison Summary

FeatureGC-MS (EI)LC-MS (ESI)HPLC-ICP-MS
Primary Information Molecular Structure & MWMolecular WeightElemental Speciation & Quantity
Ionization Type Hard (Extensive Fragmentation)Soft (Minimal Fragmentation)Destructive (Atomization)
Sensitivity Good (ng-pg range)Good (pg-fg range)Excellent (fg-ag range)[14]
Key Advantage Definitive structural info from fragmentation patternConfident MW determinationUnmatched sensitivity for trace metal analysis[14][15]
Key Limitation Requires analyte to be volatile and thermally stableLimited structural information from MS¹Provides no molecular structure information
Typical Application Purity assessment, reaction monitoring, identificationMW confirmation, analysis of non-volatile analoguesTrace impurity analysis, environmental monitoring

Decision-Making Workflow for Method Selection

To assist researchers in selecting the optimal analytical technique, the following workflow is proposed.

G rect_node rect_node Start What is the primary analytical goal? Q_Struct Structural ID & Purity Check? Start->Q_Struct Identification Q_MW Confirm Molecular Weight Only? Start->Q_MW Confirmation Q_Trace Ultra-Trace Tin Quantification? Start->Q_Trace Quantification Ans_GCMS Use GC-MS with Electron Ionization Q_Struct->Ans_GCMS Ans_LCMS Use LC-MS with Electrospray Ionization Q_MW->Ans_LCMS Ans_ICPMS Use HPLC-ICP-MS Q_Trace->Ans_ICPMS

Caption: Workflow for selecting the appropriate analytical method.

Conclusion

The analysis of 5-Bromo-2-(tributylstannyl)pyridine is effectively accomplished using a range of mass spectrometry techniques, with the optimal choice being dictated by the specific research question. GC-MS with electron ionization stands as the superior method for comprehensive structural elucidation and routine purity analysis, providing a rich fragmentation pattern that acts as a definitive fingerprint. For rapid and confident molecular weight confirmation, especially for samples in complex mixtures or from ongoing reactions, LC-ESI-MS is an excellent, less destructive alternative. Finally, for applications demanding the highest sensitivity in quantifying tin content, such as in environmental trace analysis or quality control for high-purity materials, HPLC-ICP-MS is the undisputed gold standard. By understanding the capabilities and limitations of each technique, researchers can apply the most appropriate tool to ensure the quality of their reagents and the integrity of their scientific results.

References

  • Sasaki, Y., & Ishizaka, T. (1993). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Agilent Application Note. Available at: [Link]

  • Agilent Technologies. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Agilent Application Note. Available at: [Link]

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. U.S. EPA. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (2005). Toxicological Profile for Tin and Tin Compounds. ATSDR. Available at: [Link]

  • Harrington, C. F., et al. (1998). Speciation of organotin compounds by HPLC-ICP-MS. ResearchGate. Available at: [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection. Gov.bc.ca. Available at: [Link]

  • Lo Giudice, P., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research. Available at: [Link]

  • Nevescanin, M., et al. (2006). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. ResearchGate. Available at: [Link]

  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

  • Gao, L., et al. (2010). Determination of total tin and organotin compounds in shellfish by ICP-MS. FAO AGRIS. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • Ledingham, K. W. D., et al. (2002). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate. Available at: [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-2-(tributylstannyl)pyridine (97% (H-NMR)). Amerigo Scientific Product Page. Available at: [Link]

  • Vikse, K. L., & McIndoe, J. S. (2018). Ionization methods for the mass spectrometry of organometallic compounds. Journal of Mass Spectrometry. Available at: [Link]

  • University of California, Riverside. (n.d.). Ionization Methods in Organic Mass Spectrometry. UCR Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Emory University Chemistry. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. Available at: [Link]

  • NIST. (n.d.). Pyridine. NIST WebBook. Available at: [Link]

  • Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link]

  • Myers, A. (n.d.). The Stille Reaction. Harvard University Chemistry. Available at: [Link]

  • SynArchive. (n.d.). Stille Coupling. SynArchive. Available at: [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Patil, V. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization?. ResearchGate. Available at: [Link]

  • Holder, E. L. (2022). Advanced analyses for mass spectrometry: From atomic to molecular. ProQuest. Available at: [Link]

  • Gerasimchuk, N. N. (2021). Methods and Applications Involved in Analytical Chemistry. Hilaris Publisher. Available at: [Link]

  • PubChemLite. (n.d.). 5-bromo-2-(tert-butylsulfanyl)pyridine. PubChemLite. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(tributylstannyl)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(tributylstannyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.